N-Ethyl-1-methyl-3-phenoxy-N-propyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-Ethyl-1-methyl-3-phenoxy-N-propyl-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This particular compound is notable for its unique combination of ethyl, methyl, phenoxy, and propyl groups attached to the pyrazole ring, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-1-methyl-3-phenoxy-N-propyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation.
Introduction of Substituents: The ethyl, methyl, phenoxy, and propyl groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-1-methyl-3-phenoxy-N-propyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the phenoxy group.
Scientific Research Applications
N-Ethyl-1-methyl-3-phenoxy-N-propyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Ethyl-1-methyl-3-phenoxy-N-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-ethyl-1-methyl-N-(4-(p-tolyloxy)benzyl)pyrazole-5-carboxamide
- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
Uniqueness
N-Ethyl-1-methyl-3-phenoxy-N-propyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
477697-75-9 |
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Molecular Formula |
C16H21N3O2 |
Molecular Weight |
287.36 g/mol |
IUPAC Name |
N-ethyl-1-methyl-3-phenoxy-N-propylpyrazole-4-carboxamide |
InChI |
InChI=1S/C16H21N3O2/c1-4-11-19(5-2)16(20)14-12-18(3)17-15(14)21-13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3 |
InChI Key |
PIVYMXBSKJTHKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC)C(=O)C1=CN(N=C1OC2=CC=CC=C2)C |
Origin of Product |
United States |
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